molecular formula C7H7BrINO B6294726 6-Bromo-3-iodo-2-methoxy-4-methylpyridine CAS No. 2271443-07-1

6-Bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No. B6294726
CAS RN: 2271443-07-1
M. Wt: 327.94 g/mol
InChI Key: DWZCSZZNFUYZAZ-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H7BrINO . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 6th position, an iodo group at the 3rd position, and a methoxy group at the 2nd position. There is also a methyl group attached to the 4th position .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 327.95 g/mol .

Scientific Research Applications

6-Bromo-3-iodo-2-methoxy-4-methylpyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of organic compounds, such as pyridine derivatives and heterocyclic compounds. It has also been used to study the effects of halogenation on the structure and reactivity of organic molecules. In addition, this compound has been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-tumor agents.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine is not fully understood. However, it is believed that the bromine and iodine atoms in the molecule interact with electron-rich sites in the target molecule, leading to a reaction. This interaction is believed to be responsible for the reactivity of this compound in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that the halogen atoms in the molecule could potentially interact with enzymes and other proteins in the body, leading to a variety of effects.

Advantages and Limitations for Lab Experiments

6-Bromo-3-iodo-2-methoxy-4-methylpyridine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low boiling point and a low melting point. It is also relatively non-toxic, making it safe to handle in the laboratory. However, this compound is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 6-Bromo-3-iodo-2-methoxy-4-methylpyridine. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. In addition, further research could be conducted into the mechanism of action of this compound and its potential for use in organic synthesis. Finally, further investigation could be conducted into the potential for this compound to be used in the synthesis of other heterocyclic compounds.

Synthesis Methods

6-Bromo-3-iodo-2-methoxy-4-methylpyridine can be synthesized using a variety of methods. One method involves the reaction of 4-methylpyridine with bromine and iodine in aqueous solution. This reaction produces a mixture of this compound and 4-bromo-3-iodo-2-methoxy-4-methylpyridine. The this compound can then be isolated by distillation.

Safety and Hazards

The safety information for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-bromo-3-iodo-2-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCSZZNFUYZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1I)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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